molecular formula C9H9BrN2 B149168 2-(Bromomethyl)-1-methyl-1H-benzimidazole CAS No. 136099-52-0

2-(Bromomethyl)-1-methyl-1H-benzimidazole

Cat. No.: B149168
CAS No.: 136099-52-0
M. Wt: 225.08 g/mol
InChI Key: JFEPMKWVPYPLOO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring substituted with a bromomethyl group at the 2-position and a methyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 1-methyl-1H-benzimidazole. One common method is the reaction of 1-methyl-1H-benzimidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

1-methyl-1H-benzimidazole+NBSThis compound\text{1-methyl-1H-benzimidazole} + \text{NBS} \rightarrow \text{this compound} 1-methyl-1H-benzimidazole+NBS→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of benzimidazole.

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: 1,2-dimethyl-1H-benzimidazole.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole involves its interaction with biological molecules through its bromomethyl group This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzofuran: Similar in structure but contains a benzofuran ring instead of a benzimidazole ring.

    2-(Bromomethyl)indole: Contains an indole ring, which is structurally similar to benzimidazole.

    2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromatic structure.

Uniqueness

2-(Bromomethyl)-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromomethyl-substituted compounds.

Properties

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPMKWVPYPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383549
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136099-52-0
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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